![molecular formula C19H19FN6O B12523314 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide CAS No. 729563-29-5](/img/structure/B12523314.png)
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a complex organic compound that features a cyano group, a fluoro-substituted phenyl ring, a piperazine moiety, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Diazenyl Intermediate: The initial step involves the formation of the diazenyl intermediate by reacting 4-fluoro-3-nitroaniline with a suitable diazotizing agent, such as sodium nitrite, in the presence of an acid like hydrochloric acid.
Coupling with Piperazine: The diazenyl intermediate is then coupled with piperazine under basic conditions to form the piperazinyl-substituted diazenyl compound.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as potassium cyanide.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl and piperazine moieties are key to its binding affinity and specificity. The cyano group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-{(E)-[4-chloro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- 2-Cyano-2-{(E)-[4-bromo-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- 2-Cyano-2-{(E)-[4-methyl-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
Uniqueness
The presence of the fluoro group in 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
729563-29-5 |
|---|---|
Molecular Formula |
C19H19FN6O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27) |
InChI Key |
KHOURBJWIOKOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


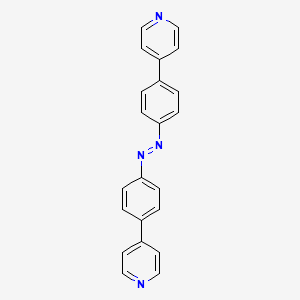
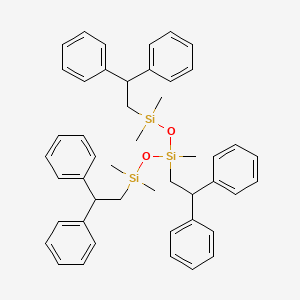
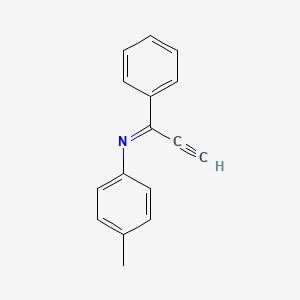
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
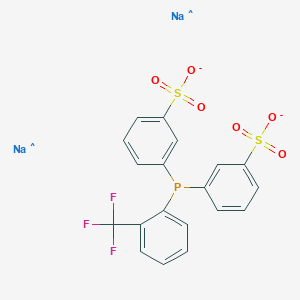
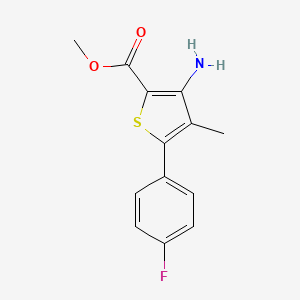
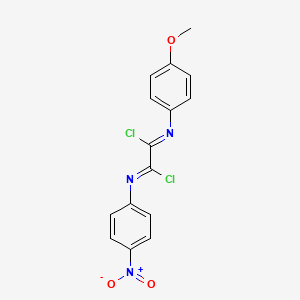

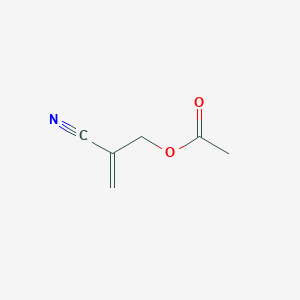
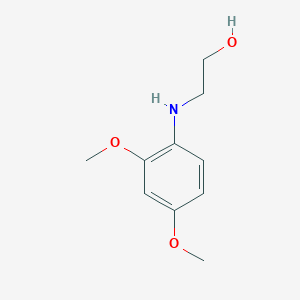

![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
